2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone
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Overview
Description
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone is a chemical compound with the molecular formula C11H11N3O3 It is known for its unique structure, which includes a benzoxadiazole ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone typically involves the reaction of 2,1,3-benzoxadiazole derivatives with morpholine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C and room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzoxadiazole compounds.
Scientific Research Applications
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The benzoxadiazole ring is known to participate in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole: A simpler analog without the morpholine moiety.
Morpholine derivatives: Compounds containing the morpholine ring but lacking the benzoxadiazole structure.
Benzoxazole derivatives: Compounds with a similar benzene-fused heterocyclic structure but different heteroatoms.
Uniqueness
2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone is unique due to the combination of the benzoxadiazole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs and other heterocyclic compounds.
Properties
Key on ui mechanism of action |
CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. |
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CAS No. |
211735-82-9 |
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |
InChI Key |
KFRQROSRKSVROW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
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